3-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
3-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyanogen bromide to yield the oxadiazole ring. Finally, the oxadiazole intermediate is coupled with a pyridine derivative under suitable conditions to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Cyclization: Acidic or basic conditions depending on the desired cyclization pathway.
Major Products
Reduction: 3-[5-(3-methyl-4-aminophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
3-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, leading to strand breaks and inhibition of replication. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]benzene
- **3-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]thiophene
- **3-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]furan
Uniqueness
Compared to its analogs, 3-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine exhibits unique properties due to the presence of the pyridine ring. This ring can participate in additional interactions with biological targets, enhancing its potential as a therapeutic agent. Additionally, the electronic properties of the pyridine ring can influence the compound’s reactivity and stability, making it a versatile building block in organic synthesis.
Properties
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c1-9-7-10(4-5-12(9)18(19)20)14-16-13(17-21-14)11-3-2-6-15-8-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOQUHCWZZUMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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